molecular formula C3H7NO2 B1678977 L-alanine CAS No. 25191-17-7

L-alanine

Cat. No.: B1678977
CAS No.: 25191-17-7
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

L-alanine, also known as 2-aminopropanoic acid, is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It contains an amine group and a carboxylic acid group, both attached to the central carbon atom, which also carries a methyl group side chain. This compound exists in two enantiomeric forms: this compound and D-alanine. This compound is the form incorporated into proteins and is prevalent in the human body, while D-alanine is found in bacterial cell walls and some peptide antibiotics .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in alanine reactions.

Major Products:

    Pyruvate: Formed through the oxidation of alanine.

    Lactate: Produced via the reduction of alanine.

Scientific Research Applications

Mechanism of Action

L-alanine exerts its effects primarily through its involvement in metabolic pathways. It is produced from pyruvate by transamination and participates in the glucose-alanine cycle. This cycle helps in the transport of amino groups from muscle to the liver, where they are converted to urea for excretion. This compound also plays a role in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Comparison with Similar Compounds

L-alanine is compared with other amino acids based on its structure and function:

This compound’s uniqueness lies in its simple structure, making it a versatile building block in protein synthesis and metabolic processes.

Properties

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
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Vapor Pressure

0.00000011 [mmHg]
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Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.
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Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-alanine
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Reactant of Route 3
L-alanine
Reactant of Route 4
L-alanine

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